1-(4-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-19-14(13-4-2-3-9-17-13)18-20(15(19)21)10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBFRUGMYXXNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the triazole-pyridine intermediate with 4-fluorobenzyl halides under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
1-(4-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs vary in substituents, which influence bioactivity and applications. Key examples include:
Physicochemical and Structural Insights
- Crystallography : The chloro-fluorophenyl analog () forms dimeric structures via C–H⋯O hydrogen bonds, with a dihedral angle of 53.2° between aromatic rings . Similar analysis for the target compound could clarify its binding conformation.
- DFT Studies : The 3-methoxybenzyl derivative () revealed stable charge distribution and HOMO-LUMO gaps correlating with antioxidant activity .
Key Research Findings and Implications
Substituent Impact : Fluorine and pyridine substituents enhance antifungal activity by improving target affinity and metabolic stability.
Application Diversity: Minor structural modifications can shift bioactivity from antifungal to herbicidal or antioxidant roles.
Synthetic Challenges : Complex triazolones require advanced techniques like HPLC or X-ray crystallography for characterization .
Biological Activity
1-(4-Fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring linked to a pyridine moiety and a fluorobenzyl group. Its molecular formula is with a molecular weight of approximately 299.3 g/mol. The presence of the fluorine atom is significant for enhancing biological activity and modulating pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole framework exhibit various biological activities including:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Anticancer : Demonstrated antiproliferative effects in various cancer cell lines.
- Antioxidant : Exhibits potential in reducing oxidative stress.
Anticancer Activity
A study evaluated the antiproliferative effects of several triazole derivatives against human cancer cell lines. The compound showed significant activity against breast (MCF-7), colon (HT-29), and lung (A549) cancer cells, with IC50 values indicating potent inhibition of cell growth. For instance, it was found that modifications to the triazole ring could enhance its efficacy against specific cancer types.
The biological activity of 1-(4-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is primarily attributed to its ability to inhibit key enzymes involved in cancer progression and microbial resistance:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis. This property is particularly relevant for treating hyperpigmentation disorders.
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest at the G0/G1 phase in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound exerts protective effects against oxidative damage in cells.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- A case study involving B16F10 melanoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Another investigation focused on its antimicrobial properties revealed that the compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes and intermediates for preparing 1-(4-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one?
The synthesis typically involves multi-step reactions, including:
- N-Alkylation : Introduction of the 4-fluorobenzyl group to a triazole precursor.
- Heterocycle formation : Cyclization steps to construct the triazolone core.
- Functional group coupling : Attachment of the pyridinyl group via nucleophilic substitution or cross-coupling reactions.
Key intermediates include piperidine derivatives (for analogous compounds, see ) and fluorophenyl-containing precursors. Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products like structural isomers .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions (e.g., distinguishing between 1,2,4-triazole isomers) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
- X-ray crystallography : For unambiguous structural determination using programs like SHELXL () or ORTEP-3 ().
Q. What are the common bioactivity assays for triazole derivatives like this compound?
- Enzyme inhibition assays : Target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates or spectrophotometric methods.
- Receptor binding studies : Radioligand displacement assays to measure affinity for receptors like GPCRs .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains .
Advanced Research Questions
Q. How can structural isomers or tautomers of this compound be resolved during synthesis?
- Chromatographic separation : Use preparative HPLC with chiral columns or gradient elution to isolate isomers .
- Crystallographic differentiation : Co-crystallization with a chiral resolving agent or analysis of unit cell parameters via single-crystal X-ray diffraction .
- Dynamic NMR : Detect tautomerization in solution by variable-temperature NMR experiments .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Validate NMR assignments : Compare experimental chemical shifts with density functional theory (DFT)-calculated shifts.
- Check for disorder in crystals : Refine X-ray data with SHELXL’s TWIN/BASF commands to model twinning or disordered regions ().
- Cross-validate with mass spectrometry : Confirm molecular weight and fragmentation patterns .
Q. What strategies optimize reaction yields while minimizing by-products in triazole synthesis?
- Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridinyl attachment) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) often enhance reactivity for heterocycle formation .
- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates .
Q. How can the fluorobenzyl group influence bioactivity, and how is this tested experimentally?
- Structure-activity relationship (SAR) studies : Synthesize analogs without the fluoro substituent and compare bioactivity.
- Molecular docking : Model interactions between the fluorobenzyl moiety and hydrophobic binding pockets of target proteins .
- Metabolic stability assays : Evaluate resistance to cytochrome P450-mediated degradation using liver microsomes .
Q. What computational tools are recommended for predicting physicochemical properties?
- LogP calculation : Use Molinspiration or ACD/Labs software to estimate lipophilicity.
- pKa prediction : Employ MarvinSketch or SPARC for ionization constants, critical for bioavailability studies.
- Molecular dynamics (MD) simulations : Explore conformational flexibility with GROMACS or AMBER .
Methodological Challenges & Data Analysis
Q. How to design a crystallographic study for this compound if twinning or disorder is observed?
- Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve fine structural details.
- Refinement protocols : Apply SHELXL’s TWIN/BASF commands for twinned data or PART commands for disordered regions .
- Validation tools : Check with PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for packing analysis .
Q. What experimental controls are critical in bioactivity studies to avoid false positives?
- Solvent controls : Test DMSO/ethanol at concentrations used in compound dissolution.
- Counter-screening : Validate hits against unrelated targets to exclude pan-assay interference compounds (PAINS).
- Cytotoxicity assays : Ensure observed bioactivity is not due to general cell death (e.g., MTT assay for cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
